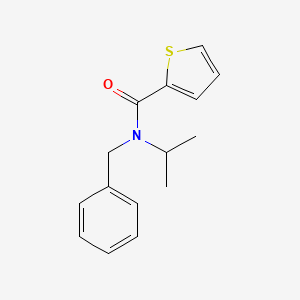

N-benzyl-N-isopropyl-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

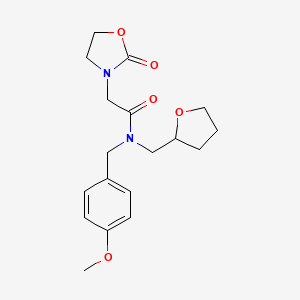

Synthesis Analysis The synthesis of thiophene derivatives, including N-benzyl-N-isopropyl-2-thiophenecarboxamide, typically involves reactions that introduce the benzyl and isopropyl groups into the thiophene structure. While specific synthesis routes for N-benzyl-N-isopropyl-2-thiophenecarboxamide are not detailed, similar compounds have been synthesized through modifications of thiophene carboxamide precursors, utilizing reactions like N-alkylation and amide formation under various conditions (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Molecular Structure Analysis The molecular structure of thiophene derivatives is characterized by the thiophene ring, a sulfur-containing heterocycle, providing distinct electronic and steric properties. For compounds similar to N-benzyl-N-isopropyl-2-thiophenecarboxamide, X-ray diffraction studies and spectroscopic analysis (including IR, NMR, and mass spectrometry) reveal details about the molecular conformation, crystalline structure, and intermolecular interactions, such as hydrogen bonding and π-π interactions (Saeed, Erben, & Bolte, 2011).

Chemical Reactions and Properties Thiophene derivatives undergo various chemical reactions, including electrophilic aromatic substitution, halogenation, and coupling reactions. The reactivity is significantly influenced by the substituents attached to the thiophene ring. For example, N-substituted thiophene carboxamides may participate in cyclization and rearrangement reactions under specific conditions, leading to structurally diverse compounds (Clayden et al., 2004).

Physical Properties Analysis The physical properties, such as melting point, solubility, and crystalline structure, are influenced by the molecular structure and substituents. Thiophene derivatives generally exhibit moderate solubility in organic solvents, and their crystalline forms can be assessed through X-ray crystallography, providing insights into the compound's stability and intermolecular interactions (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity, are dictated by the functional groups attached to the thiophene ring. The presence of amide and benzyl groups in N-benzyl-N-isopropyl-2-thiophenecarboxamide would affect its nucleophilicity, electrophilicity, and overall reactivity in chemical reactions. Studies on similar thiophene derivatives can provide analogies on their chemical behavior and interactions with other molecules (Wex, Kaafarani, Kirschbaum, & Neckers, 2005).

Scientific Research Applications

Photochemical Reactions

A study focused on the photochemical reactions of asymmetrically substituted N-benzyl-N-isopropyl-α,β-unsaturated thioamides, including N-benzyl-N-isopropyl-2-thiophenecarboxamide, has shown significant insights. The research investigated these compounds both in solution and in the solid state, revealing that they exist in an equilibrium between two rotamers due to the rotation of the C(S)–N bond. The activation energy for this bond rotation was estimated, and the photochemical irradiation in benzene solution led to hydrogen abstraction by alkenyl carbon from both benzyl and isopropyl groups. This process resulted in the formation of β-thiolactam and 1,3,5-dithiazinane products. Notably, hydrogen abstraction from only the isopropyl group occurred during solid-state photolysis, yielding an isomeric β-thiolactam product (Sakamoto et al., 1998).

Synthetic Applications

Another aspect of research on N-benzyl-N-isopropyl-2-thiophenecarboxamide involves its use as a precursor in synthetic chemistry. The compound has been employed in transformation reactions, such as the transformation of amides to thioamides using novel thiating reagents. This method offers a convenient protocol for converting N-aryl-substituted benzamides to N-aryl-substituted benzothioamides, highlighting the compound's role in facilitating the synthesis of structurally diverse thioamides under mild conditions, short reaction times, and high yields (Gomaa et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-N-propan-2-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS/c1-12(2)16(11-13-7-4-3-5-8-13)15(17)14-9-6-10-18-14/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUCGFRIMXQMTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)

![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)

![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)